molecular formula C6H5N5S B187078 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 138588-23-5

3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No. B187078
M. Wt: 179.21 g/mol
InChI Key: MNWYXJXDGKCBFV-UHFFFAOYSA-N
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Description

Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of pyrazine derivatives can vary greatly depending on the specific compound. For example, some polymers based on a pyrazin-2-yl ligand have been synthesized under solvothermal conditions, resulting in structures ranging from discrete binuclear structures to one-dimensional infinite chain structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazine derivatives can be complex and varied. For example, one method involves a one-pot synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can vary greatly depending on the specific compound. For example, some polymers based on a pyrazin-2-yl ligand show high intensity in N, N -dimethylformamide (DMF) solution and high thermal stability .

Scientific Research Applications

Field

This application is in the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

Pyrazine compounds, including “3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine”, have been studied for their potential as anticancer drugs . These compounds are designed to inhibit the SHP2 protein, which is a member of the Protein Tyrosine Phosphatases (PTPs) family closely related to cancer .

Methods of Application

The researchers used a structure-based drug design to optimize the known inhibitor SHP099 by introducing 1-(methylsulfonyl)-4-prolylpiperazine as a linker . They synthesized three pyrazine-based small molecules and examined their cytotoxic effect on different human cancer cell lines .

Results or Outcomes

The studies concluded in the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as one of the final compounds which is an active and acceptable cytotoxic agent .

Application in Drug Discovery

Field

This application is in the field of Drug Discovery and Medicinal Chemistry .

Summary of the Application

Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Methods of Application

Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Results or Outcomes

According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Future Directions

The future directions for research on pyrazine derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in various fields .

properties

IUPAC Name

3-pyrazin-2-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWYXJXDGKCBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616983
Record name 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

CAS RN

138588-23-5
Record name 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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